molecular formula C8H4F4O2 B043933 2-Fluoro-3-(trifluoromethyl)benzoic acid CAS No. 115029-22-6

2-Fluoro-3-(trifluoromethyl)benzoic acid

Cat. No. B043933
M. Wt: 208.11 g/mol
InChI Key: XVEAMDNSCPPPCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds, such as 2-Fluoro-3-(trifluoromethyl)benzoic acid, often involves the strategic incorporation of fluorine atoms or fluorinated groups into the molecular framework. For example, fluoro-bridged rare-earth metal-organic frameworks (MOFs) have been synthesized from perfluoroalkyl substances, showcasing the potential for creating complex fluorinated structures through novel synthetic pathways (Sheybani et al., 2023).

Molecular Structure Analysis

The molecular structure of fluorinated compounds is profoundly influenced by the electronegative nature of fluorine. The presence of fluorine and trifluoromethyl groups in 2-Fluoro-3-(trifluoromethyl)benzoic acid affects its electronic distribution and molecular geometry, leading to distinct reactivity patterns and intermolecular interactions. Studies on trifluoromethylated benzanilides reveal the significance of weak intermolecular interactions involving organic fluorine, which can influence molecular conformation and crystal packing (Panini & Chopra, 2012).

Chemical Reactions and Properties

2-Fluoro-3-(trifluoromethyl)benzoic acid participates in various chemical reactions, highlighting the reactivity of the fluoro and trifluoromethyl groups. For instance, fluoro-containing carbanions can undergo transformations with acid anhydrides, demonstrating the versatility of fluorinated compounds in synthetic chemistry (Volkonsky & Rokhlin, 1984).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-fluoro-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEAMDNSCPPPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333769
Record name 2-Fluoro-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(trifluoromethyl)benzoic acid

CAS RN

115029-22-6
Record name 2-Fluoro-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
SP Harvey, MM Dixon, JE Mohr… - 2016 - apps.dtic.mil
Enrichment cultures were set up using various organofluorine compounds as sole carbon sources for growth, which was confirmed on two substrates benzoyl fluoride and 1H, 1H, 2H, …
Number of citations: 2 apps.dtic.mil
CC Chrovian, A Soyode-Johnson… - Journal of Medicinal …, 2018 - ACS Publications
A single pot dipolar cycloaddition reaction/Cope elimination sequence was developed to access novel 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists that contain …
Number of citations: 63 pubs.acs.org
M Wang, Y Cheng - Biomaterials, 2014 - Elsevier
Dendrimers have shown great promise in the design of high efficient and low cytotoxic gene vectors. In this study, we synthesized a list of fluorobenzoic acid-modified dendrimers by a …
Number of citations: 84 www.sciencedirect.com
F Mongin, C Curty, E Marzi… - … : Online Journal of …, 2015 - pdfs.semanticscholar.org
2-, 3-and 4-substituted fluorobenzenes and 5-substituted 1, 3-difluorobenzenes were metalated with sec-butyllithium (LIS) and with lithium 2, 2, 6, 6-tetramethylpiperidide (LiTMP) under …
Number of citations: 17 pdfs.semanticscholar.org
M Schlosser, G Katsoulos, S Takagishi - 1990 - infoscience.epfl.ch
When treated with the superbasic mixt. of butyllithium and potassium tert-butoxide, fluorobenzene, difluorobenzenes, fluoro (trifluoromethyl) benzenes,(trifluoromethyl) benzene and bis (…
Number of citations: 40 infoscience.epfl.ch
B Hu, R Unwalla, M Collini, E Quinet, I Feingold… - Bioorganic & medicinal …, 2009 - Elsevier
A series of cinnolines/quinolines was prepared and it was found that 4-phenyl-cinnoline/quinolines with either a 2′,3′ or 2′,5′-disubstituted benzyloxy moiety or the 1-Me-7-indole …
Number of citations: 48 www.sciencedirect.com
IA Murray, G Krishnegowda, BC DiNatale… - Chemical research in …, 2010 - ACS Publications
The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that mediates the toxicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin. However, the role of the AHR in normal …
Number of citations: 81 pubs.acs.org
S Joshi, RP Dewangan, MS Yar, DS Rawat, S Pasha - RSC advances, 2015 - pubs.rsc.org
Multiple drug resistant (MDR) Staphylococcus aureus is among the most dreaded pathogens for human health in community as well as nosocomial environments. Here we report self …
Number of citations: 22 pubs.rsc.org
LA Thompson, JA Ellman - Chemical reviews, 1996 - ACS Publications
One of the initial steps in the development of therapeutic agents is the identification of lead compounds that bind to the receptor or enzyme target of interest. Many analogs of these lead …
Number of citations: 099 pubs.acs.org
J Lv, B He, J Yu, Y Wang, C Wang, S Zhang, H Wang… - Biomaterials, 2018 - Elsevier
The design of efficient and universal carriers to transport proteins into cells is highly desirable in the development of biotherapeutics. However, intracellular protein delivery remains a …
Number of citations: 97 www.sciencedirect.com

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